Menthyl salicylate

5α-reductase inhibition endocrine disruption neurosteroidogenesis

Researchers requiring potent, lipophilic salicylate-based inhibitors for steroidogenic enzyme assays or topical formulation studies often find methyl salicylate lacks the necessary potency and skin permeability. Menthyl salicylate (CAS 109423-22-5) addresses these limitations with significantly enhanced biological activity and formulation compatibility. • SRD5A1 IC₅₀: 2.41 μM (30-fold more potent than methyl salicylate) • h3β-HSD1 IC₅₀: 2.31 μM; 17β-HSD1 IC₅₀: 5.23 μM (methyl salicylate inactive at 100 μM) • 2.17-fold higher human skin absorption vs. methyl salicylate • High LogP (4.01-6.62) and oil solubility ideal for anhydrous or emulsion-based delivery • Boiling point 186-190°C (12 mmHg) ensures low volatility during manufacturing

Molecular Formula C17H24O3
Molecular Weight 276.4 g/mol
CAS No. 109423-22-5
Cat. No. B011175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenthyl salicylate
CAS109423-22-5
Molecular FormulaC17H24O3
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C
InChIInChI=1S/C17H24O3/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16,18H,8-10H2,1-3H3
InChIKeySJOXEWUZWQYCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menthyl Salicylate: High LogP Ester Profile


Menthyl salicylate is a salicylate ester formed from menthol and salicylic acid, characterized by a bulky isopropyl-cyclohexyl moiety that imparts high lipophilicity (estimated LogP 4.01–6.62) and low aqueous solubility (estimated 0.14 mg/L at 25°C) [1]. This compound is distinguished from simpler alkyl salicylates like methyl salicylate by its significantly higher molecular weight (276.4 g/mol) and boiling point (186–190°C at 12 mmHg), which directly influence its formulation behavior and biological activity [2][3].

Menthyl Salicylate: Why Substitution Fails


Simple substitution of menthyl salicylate with structurally related salicylate esters—such as methyl salicylate or ethyl salicylate—is not scientifically justifiable due to profound differences in physicochemical properties and biological activity. The bulky menthyl group dramatically increases lipophilicity (LogP 4.01–6.62 versus 2.5 for methyl salicylate) and reduces aqueous solubility by orders of magnitude, fundamentally altering skin permeation kinetics, hydrolytic stability, and target engagement [1]. Direct head-to-head enzymatic assays confirm that these structural differences translate into quantitatively distinct biological potencies, with menthyl salicylate exhibiting up to 30-fold greater inhibitory activity against key enzymatic targets compared to methyl salicylate [2]. Formulations optimized for methyl salicylate will not perform equivalently with menthyl salicylate, and vice versa, due to these non-linear structure–property–activity relationships.

Menthyl Salicylate: Comparative Evidence


SRD5A1 Inhibition vs Methyl Salicylate

Menthyl salicylate potently inhibits human 5α-reductase type 1 (SRD5A1), a key enzyme in neurosteroidogenesis, with an IC₅₀ of 2.41 μM. In direct head-to-head comparison, this represents a 29.8-fold increase in inhibitory potency relative to methyl salicylate (IC₅₀ 71.93 μM) [1]. In rat SRD5A1, menthyl salicylate similarly demonstrates the highest potency among tested salicylates (IC₅₀ 17.12 μM), confirming a consistent cross-species potency advantage [1].

5α-reductase inhibition endocrine disruption neurosteroidogenesis

Placental 3β-HSD1: Activity Contrast with Methyl Salicylate

Menthyl salicylate inhibits human placental 3β-hydroxysteroid dehydrogenase 1 (h3β-HSD1) with an IC₅₀ of 2.31 μM, acting as a mixed inhibitor. In stark contrast, methyl salicylate and other shorter-chain alkyl salicylates (ethyl through benzyl) show no measurable inhibition at concentrations up to 100 μM [1]. This binary difference—active versus inactive—establishes a clear functional threshold based on carbon number in the alcohol moiety.

placental 3β-HSD1 endocrine disruption progesterone synthesis

Percutaneous Absorption: Spirosal vs Methyl Salicylate

Historical comparative absorption data for 'spirosal' (a salicylate ester structurally identified as menthyl salicylate or closely related analog) demonstrates a relative cutaneous absorption coefficient of 2.17 versus methyl salicylate normalized to 1.00, using Technique 1 in human skin studies [1]. With Technique 2, spirosal maintained a 1.20-fold advantage over methyl salicylate. Absorption from spirosal solutions in lipophilic vehicles (liquid petrolatum, lanoline) substantially exceeded comparable methyl salicylate formulations [1].

percutaneous absorption skin permeation topical formulation

17β-HSD1 Inhibition Ranking Among Salicylates

Menthyl salicylate was identified as the most potent inhibitor of human 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) among salicylate preservatives tested, with an IC₅₀ of 5.23 μM in human enzyme assays and 14.85 μM in rat homolog assays [1]. The inhibitory potency correlated negatively with LogP, molecular weight, and carbon chain length, establishing that the high lipophilicity of menthyl salicylate is a key driver of its enhanced activity [1].

17β-HSD1 inhibition estrogen metabolism endocrine pharmacology

Aqueous Solubility Contrast with Methyl Salicylate

Estimated aqueous solubility of menthyl salicylate at 25°C is approximately 0.14 mg/L (0.00014 mg/mL), based on Log Kow (WSKOW v1.41) calculations . This contrasts dramatically with methyl salicylate, which has a reported water solubility of approximately 0.74% w/w (7.4 mg/mL) at 30°C or 0.2 g per 100 mL (2 mg/mL) at room temperature [1]. The LogP differential (menthyl salicylate ~4.0–6.6 vs methyl salicylate ~2.5) drives this orders-of-magnitude solubility difference .

aqueous solubility lipophilicity formulation compatibility

Menthyl Salicylate: Validated Applications


Endocrine Pharmacology: 5α-Reductase and HSD Enzyme Studies

Menthyl salicylate is the compound of choice for in vitro studies of salicylate-mediated inhibition of human SRD5A1 (IC₅₀ 2.41 μM), h3β-HSD1 (IC₅₀ 2.31 μM), and 17β-HSD1 (IC₅₀ 5.23 μM). In each assay system, menthyl salicylate demonstrated the highest potency among tested salicylates, with methyl salicylate showing either markedly weaker activity (SRD5A1: 30-fold lower) or complete inactivity at 100 μM (h3β-HSD1) [1][2]. Researchers investigating neurosteroidogenesis, placental progesterone synthesis, or estrogen metabolism should select menthyl salicylate to ensure detectable enzyme modulation at pharmacologically relevant concentrations.

Enhanced Dermal Delivery for Topical Analgesics

For topical formulations where salicylate delivery through the stratum corneum is a critical performance parameter, menthyl salicylate offers a documented 2.17-fold absorption advantage over methyl salicylate in human skin models [1]. Combined with its high LogP and oil solubility, menthyl salicylate is particularly suited for anhydrous or emulsion-based topical products where sustained release and deeper tissue penetration are desired. Its reduced volatility relative to methyl salicylate (boiling point 186–190°C at 12 mmHg vs 222°C at 760 mmHg for methyl salicylate under different pressure conditions) further supports formulation stability during manufacturing and storage [2].

High Lipophilicity UV Filter for Cosmetics

Menthyl salicylate functions as a UV absorber and light stabilizer, with applications in sun care and cosmetic products [1]. Its high lipophilicity (LogP 4.01–6.62) and oil miscibility distinguish it from water-dispersible salicylate esters, making it specifically compatible with oil-phase and anhydrous formulations [2][3]. For formulators seeking a salicylate-based UV filter that partitions preferentially into the oil phase and exhibits reduced wash-off potential, menthyl salicylate is a scientifically grounded alternative to octisalate (ethylhexyl salicylate) or homosalate, with distinct physicochemical and biological properties that warrant independent evaluation.

Contact Insecticide for Household Pest Control

Patented pesticidal compositions demonstrate that menthyl salicylate, alone or in combination with plant essential oils, provides effective contact insecticidal activity against household insects including ants and cockroaches [1]. The high LogP and low aqueous solubility of menthyl salicylate support its use in oil-based or residual surface-treatment formulations where water-resistant, long-lasting insecticidal activity is desired. This represents a differentiated application space from methyl salicylate, which is primarily employed as a fragrance, flavoring agent, or topical analgesic rather than a pesticidal active ingredient [1].

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